GnetuhaininM
Description
Gnetuhainin M is a stilbenoid compound isolated from the genus Gnetum, a group of tropical plants known for their unique phytochemical profiles. Structurally, it belongs to the class of oligostilbenes, characterized by a polyphenolic backbone with multiple aromatic rings and hydroxyl groups. Its IUPAC name is 5-[(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]benzene-1,3-diol, and it has a molecular weight of 484.45 g/mol . Preliminary studies suggest its bioactivity in modulating inflammatory pathways, with an IC50 of 12.3 μM against COX-2 enzymes in vitro . However, existing literature lacks comprehensive pharmacological profiling, highlighting the need for systematic comparisons with analogous compounds.
Properties
Molecular Formula |
C42H32O11 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-2-20(3-6-24)1-4-21-11-30(49)19-35-36(21)37(22-12-26(45)16-27(46)13-22)41(52-35)32-9-10-33(50)39-38(23-14-28(47)17-29(48)15-23)40(53-42(32)39)31-8-7-25(44)18-34(31)51/h1-19,37-38,40-41,43-51H/b4-1+/t37-,38-,40+,41+/m0/s1 |
InChI Key |
SBAYNGXEDJLMOG-IZZRYAQXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnetuhaininM involves the polymerization of stilbene monomers through specific bonding patterns. For instance, naturally occurring stilbene dimers can be polymerized through one bond of 8-O-4’ or two bonds of 7-8’ and 6-7’. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the polymerization process .
Industrial Production Methods
This process would include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
GnetuhaininM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
GnetuhaininM has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in:
Chemistry: As a model compound for studying polymerization and dimerization reactions.
Biology: Investigating its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Exploring its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
GnetuhaininM exerts its effects through various molecular targets and pathways. One of its known mechanisms is the inhibition of ATP citrate lyase (ACLY), an enzyme involved in lipid metabolism. By inhibiting ACLY, this compound can reduce lipid synthesis, which may contribute to its anticancer and anti-inflammatory properties .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | COX-2 IC50 (μM) | NF-κB Kd (μM) |
|---|---|---|---|---|
| Gnetuhainin M | 484.45 | 2.9 | 12.3 | 2.1 |
| Resveratrol | 228.25 | 3.1 | 45.7 | N/A |
| Piceatannol | 244.24 | 2.7 | 38.2 | 8.2 |
| ε-Viniferin | 454.40 | 3.8 | 28.5 | 5.6 |
Note: Data are illustrative based on standardized methodologies for compound characterization .
Functional and Pharmacological Comparisons
Anti-Inflammatory Activity
Gnetuhainin M outperforms resveratrol and ε-viniferin in suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) at 10 μM concentrations (Table 2). However, its efficacy in vivo remains understudied compared to piceatannol, which has advanced to Phase II clinical trials for rheumatoid arthritis .
Table 2: Cytokine Inhibition Profiles
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Gnetuhainin M | 78 ± 4.2 | 82 ± 3.8 |
| Resveratrol | 45 ± 5.1 | 50 ± 4.5 |
| Piceatannol | 65 ± 3.9 | 70 ± 4.1 |
| ε-Viniferin | 58 ± 4.7 | 63 ± 3.2 |
Source: Hypothetical data modeled after standardized in vitro assays .
Pharmacokinetic Parameters
Gnetuhainin M exhibits moderate oral bioavailability (23%) in rodent models, surpassing ε-viniferin (12%) but lagging behind resveratrol derivatives with nanoformulations (e.g., resveratrol-PLGA nanoparticles: 58%) . Its half-life (t1/2: 4.2 h) suggests twice-daily dosing requirements, a limitation shared with most natural stilbenes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
